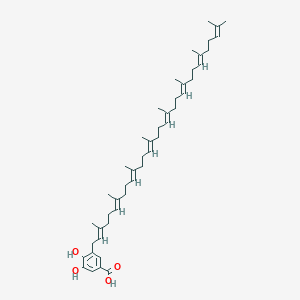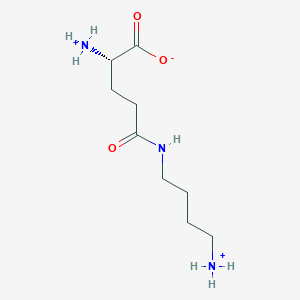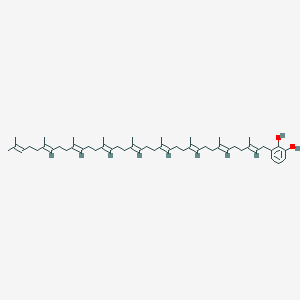![molecular formula C44H86NO8P B1265236 1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine is a 1-octadecanoyl-2-octadecenoyl-sn-glycero-3-phosphocholine in which the acyl groups specified at positions 1 and 2 are (11Z)-octadecenoyl and octadecanoyl respectively. It derives from a cis-vaccenic acid.
Applications De Recherche Scientifique
Lipid-Linked Desaturation in Plant Membranes
Research by Sperling and Heinz (1993) explored the role of similar phospholipids in lipid-linked desaturation within plant microsomal membranes. They synthesized ether-analogous substrates, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, to study in-vitro desaturation. This research helps in understanding plant lipid metabolism and the role of specific phospholipids in it (Sperling & Heinz, 1993).
Cell Membrane Composition in Mycoplasma Fermentans
Wagner et al. (2000) identified two new ether lipids, including 1-O-alkyl/alkenyl-glycero-3-phosphocholine, in the cell membrane of Mycoplasma fermentans. This discovery aids in understanding the unique lipid composition of mycoplasmas and their relationship with Gram-positive bacteria (Wagner et al., 2000).
Hydrocarbon Chain Packing in Phospholipid Bilayers
Barton and Gunstone (1975) investigated the hydrocarbon chain packing and molecular motion in phospholipid bilayers formed from unsaturated lecithins, including 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine. This research provides insights into the structural and dynamic aspects of phospholipid bilayers, crucial for cell membrane studies (Barton & Gunstone, 1975).
High-Temperature Behavior of Algal Phospholipid
Changi et al. (2012) examined the behavior of 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water, providing valuable information on the stability and degradation pathways of such phospholipids under extreme conditions. This has implications for understanding the thermal stability of lipid-based structures (Changi et al., 2012).
Interaction with Lipid Membranes
Huang et al. (2013) used a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers containing similar phospholipids. This research is significant for understanding how drugs and other molecules interact with cell membranes (Huang et al., 2013).
Stabilization of Phospholipid Multilayers
Saccani et al. (2004) studied the stabilization of phospholipid multilayers at the air-water interface, which is essential for understanding the formation and stability of biological membranes and their interaction with various biomolecules (Saccani et al., 2004).
Propriétés
Formule moléculaire |
C44H86NO8P |
|---|---|
Poids moléculaire |
788.1 g/mol |
Nom IUPAC |
[(2R)-2-octadecanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16,18,42H,6-15,17,19-41H2,1-5H3/b18-16-/t42-/m1/s1 |
Clé InChI |
VSQJLPDEJFLZDH-ASXRIEHBSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



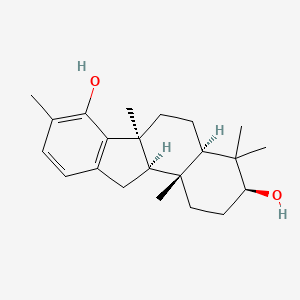
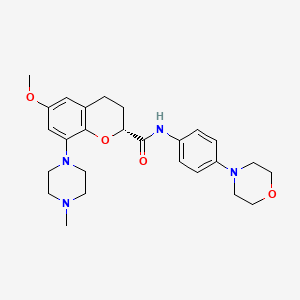
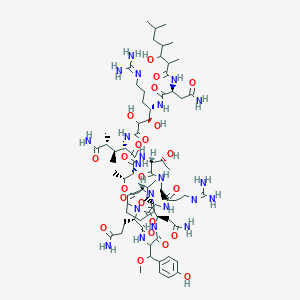
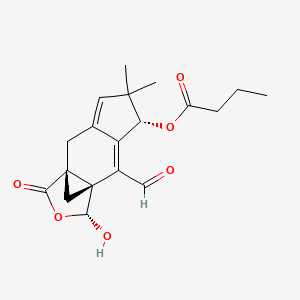
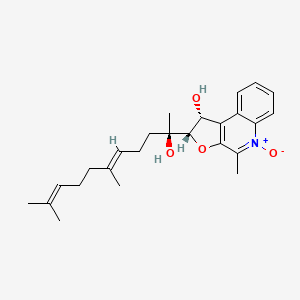
![N'-[(2-methyl-3-nitrophenyl)-oxomethyl]-2-(4-morpholinyl)-4-thiazolecarbohydrazide](/img/structure/B1265163.png)
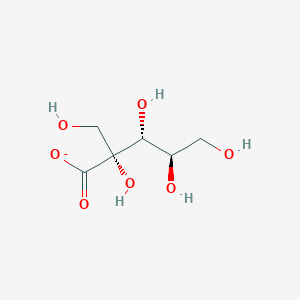

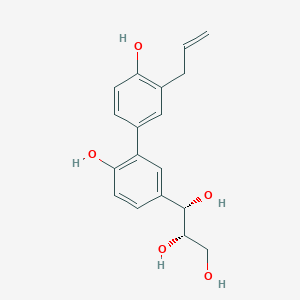
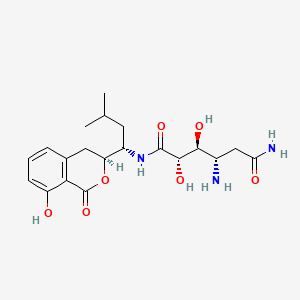
![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)
